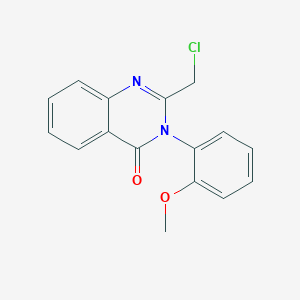

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can target the quinazolinone core or the chloromethyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Applications De Recherche Scientifique

Biological Activities

Quinazolinone derivatives, including 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, exhibit diverse biological activities. Some of the notable applications include:

- Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation across various types of cancer, including breast cancer, colorectal cancer, and hepatocellular carcinoma. In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 and MDA-MB-468 .

- Mechanism of Action : The mechanism underlying its anticancer activity often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, certain derivatives bind to the active site of epidermal growth factor receptor (EGFR), leading to growth inhibition in lung cancer cell lines .

Case Studies

Several studies have documented the effectiveness of this compound in various experimental setups:

-

Cytotoxicity Assays : In a study evaluating different quinazolinone derivatives, the compound demonstrated an IC50 value of 3.8 µM against HepG2 cells and 3.2 µM against MDA-MB-468 cells, indicating potent antiproliferative activity .

Compound IC50 (µM) - HepG2 IC50 (µM) - MDA-MB-468 9 3.8 3.2 10 4.3 3.2 - Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives of this compound to enhance its biological activity. For example, modifications at the 4-position with aniline derivatives have resulted in compounds that exhibit improved anticancer properties .

Comparison with Related Compounds

The structural diversity among quinazolinones contributes to varying biological activities and therapeutic potentials. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Anticancer | Less potent than chloromethyl derivatives |

| 4-Anilinoquinazoline | Aniline substituent at position 4 | Anticancer | High blood-brain barrier penetration |

| 7-Chloroquinazoline | Chlorine at position 7 | Antimicrobial | Broader spectrum against bacteria |

| N-(4-Methoxyphenyl)quinazoline | Methoxy group at position 4 | CNS activity | Potential antidepressant effects |

Mécanisme D'action

The mechanism of action of 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine: This compound shares a similar quinazolinone core and methoxyphenyl group but differs in the position and nature of the substituents.

4-Quinazolinamine, 2-chloro-N-(2-methoxyphenyl): Another related compound with a similar structure but different functional groups.

Uniqueness

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloromethyl group provides a reactive site for further chemical modifications, while the methoxyphenyl group contributes to its potential bioactivity.

Activité Biologique

2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of the Chloromethyl Group : Chloromethylation reactions using chloromethyl methyl ether or paraformaldehyde are commonly employed.

- Attachment of the Methoxyphenyl Group : This is accomplished via nucleophilic aromatic substitution reactions with suitable methoxyphenyl halides .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy similar to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been studied extensively. It has demonstrated cytotoxic effects against multiple cancer cell lines, including:

- HepG2 (human hepatoma)

- MDA-MB-468 (breast cancer)

- HCT-116 (colorectal cancer)

In vitro assays, such as the MTT assay, have shown that this compound inhibits cell proliferation effectively, with IC50 values comparable to those of standard chemotherapeutic agents like gefitinib .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Control |

|---|---|---|

| HepG2 | 0.150 | Gefitinib |

| MDA-MB-468 | 0.120 | Gefitinib |

| HCT-116 | 0.130 | Gefitinib |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various tyrosine kinases (e.g., CDK2, HER2, EGFR), which are crucial in cancer cell proliferation and survival.

- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

Recent studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:

- A study on a series of quinazolinones demonstrated their ability to inhibit multiple tyrosine kinases, with some derivatives showing IC50 values in the nanomolar range against CDK2 and HER2 .

- Another investigation revealed that modifications in the quinazolinone structure could enhance antioxidant properties alongside anticancer activity, suggesting a multifaceted therapeutic potential .

Propriétés

IUPAC Name |

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOBEYWUKDBJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.